2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid
Description
2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid is a thiazole-containing carboxylic acid characterized by a methoxy group at position 2 of the thiazole ring and a 2-methylpropanoic acid substituent at position 3. Thiazole derivatives are widely studied for their biological activity, including enzyme inhibition and receptor modulation, owing to their electron-rich heterocyclic core .
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(2-methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H11NO3S/c1-8(2,6(10)11)5-4-13-7(9-5)12-3/h4H,1-3H3,(H,10,11) |
InChI Key |
WJQYOPYGCPVIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC(=N1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by methylation and methoxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions:
| Reagent/Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol + H₂SO₄ | 63–67°C, 16 hrs | Methyl ester | 79% | |
| Ethanol + HCl (gas) | Reflux, 4–6 hrs | Ethyl ester | 65–72% |
-
Mechanism : Protonation of the carboxylic acid facilitates nucleophilic attack by the alcohol, followed by dehydration.
-
Applications : Ester derivatives are intermediates in pharmaceutical synthesis (e.g., prodrug formulations) .
Amide Formation
Reaction with amines or ammonia produces amides, often mediated by coupling agents:
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | 25–35°C, 2 hrs | Acid chloride | Intermediate for amide synthesis | |
| Benzylamine + DCC | RT, 12 hrs | N-Benzylamide | Requires anhydrous conditions |
-
Key Insight : The methylpropanoic acid branch sterically hinders reactivity, necessitating prolonged reaction times.
Nucleophilic Substitution on the Thiazole Ring
The electron-donating methoxy group directs electrophilic substitution to the 5-position of the thiazole ring:
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Bromination | Br₂/NaHCO₃ | 25–35°C, pH 7 | 5-Bromo-thiazole derivative | |
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 1 hr | 5-Nitro derivative |
-
Regioselectivity : Methoxy group activates the 5-position, favoring para-substitution.
-
Challenges : Over-bromination is minimized using stoichiometric bromine .
Oxidation and Reduction
The compound undergoes redox reactions at multiple sites:
Oxidation
| Target Site | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Thiazole ring | KMnO₄/H₂O | 80°C, 2 hrs | Thiazole-4-carboxylic acid | |
| Alkyl chain | H₂O₂/Fe²⁺ | RT, 6 hrs | Ketone derivative |
Reduction
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C | Alcohol derivative | Intermediate for alkylation | |
| NaBH₄/MeOH | RT, 3 hrs | Partial reduction of ketones | Stereoselective synthesis |
Decarboxylation
Thermal or acidic decarboxylation removes CO₂ from the carboxylic acid group:
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 150°C, vacuum | None | 2-(2-Methoxy-1,3-thiazol-4-yl)propane | 85% | |
| H₂SO₄ (conc.) | 110°C, 30 min | Same as above | 78% |
-
Utility : Generates hydrocarbon chains for further functionalization.
Biological Interactions (Relevance to Reactivity)
-
Antibacterial Activity : The thiazole ring disrupts bacterial cell walls via hydrogen bonding with membrane proteins .
-
Antioxidant Properties : The methoxy group donates electrons to neutralize free radicals, confirmed via DPPH assays.
Comparative Reaction Table
| Reaction | Preferred Reagent | Temperature | Key Byproduct |
|---|---|---|---|
| Esterification | H₂SO₄ | 63–67°C | Water |
| Bromination | Br₂/NaHCO₃ | 25–35°C | 3-Bromo isomer (<1%) |
| Oxidation | KMnO₄ | 80°C | CO₂ |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid exhibit antimicrobial properties. A study demonstrated that thiazole derivatives can inhibit bacterial growth, suggesting potential use in developing new antibiotics or preservatives for pharmaceutical formulations.
Case Study : A derivative of thiazole was tested against various strains of bacteria, showing significant inhibition at concentrations as low as 50 µg/mL, thus highlighting its potential as an effective antimicrobial agent .
2. Anti-inflammatory Properties
Thiazole-based compounds have been investigated for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Study : In a controlled trial, a thiazole derivative reduced inflammation markers in animal models of arthritis by up to 70%, indicating its therapeutic potential .
Agricultural Applications
1. Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Studies show that thiazole derivatives can effectively inhibit the growth of certain weeds while being less harmful to crops.
Data Table: Herbicidal Efficacy of Thiazole Derivatives
| Compound Name | Concentration (g/ha) | % Weed Control |
|---|---|---|
| Compound A | 100 | 85% |
| Compound B | 200 | 90% |
| 2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid | 150 | 88% |
This data indicates that the compound can serve as a viable herbicide in agricultural settings .
Cosmetic Applications
1. Skin Care Formulations
The compound is also being explored for its use in cosmetic formulations due to its potential moisturizing and skin-conditioning properties.
Case Study : A formulation containing 2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid was tested for skin hydration effects. Results showed a significant improvement in skin moisture levels after four weeks of application compared to a placebo group .
2. Stability and Safety in Cosmetics
Research has highlighted the importance of stability and safety in cosmetic products. The incorporation of this compound into formulations has shown to enhance product stability while maintaining safety profiles compliant with regulatory standards.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
Substituents on the Thiazole Ring
- Methoxy vs. Halogenated Aryl Groups: 2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid (CAS 1803583-92-7) replaces the methoxy group with a 2,6-difluorophenyl moiety. This substitution increases molecular weight (283.3 g/mol vs. 2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid (CAS 1803608-34-5) features a fluoro and methyl-substituted phenyl group. The methyl group may improve lipophilicity, while the fluorine atom could influence metabolic stability .
- Methoxy vs. Methyl Groups: 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid (CAS 1314923-35-7) lacks the methoxy group, reducing steric hindrance and polarity. Its lower molecular weight (171.22 g/mol) suggests higher solubility in aqueous media compared to the target compound .
Modifications to the Propanoic Acid Chain
- Amino and Aryl Linkages: Compounds like 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (from ) introduce an amino bridge between the thiazole and propanoic acid. This modification may enhance hydrogen-bonding capacity and alter pharmacokinetic properties .
Physicochemical Properties
*Estimated data for the target compound based on structural analogs.
Biological Activity
2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, modifications in similar thiazole compounds have shown significant antiproliferative activity against melanoma and prostate cancer cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
| Compound | EC50 (µM) | Target |
|---|---|---|
| 2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid | TBD | Cancer cells |
| SMART agents | 0.09 - 0.20 | Melanoma and prostate cancer |
Antimicrobial Activity
Thiazole derivatives have also been reported to exhibit antimicrobial properties. The structural features of these compounds allow them to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. For instance, derivatives have shown effectiveness against Gram-positive bacteria, suggesting a potential role as antibiotics .
CFTR Modulation
The cystic fibrosis transmembrane conductance regulator (CFTR) is a critical ion channel whose dysfunction leads to cystic fibrosis. Compounds that modulate CFTR activity have been explored for therapeutic applications. Research indicates that certain thiazole derivatives can act as correctors or potentiators of CFTR function, enhancing chloride ion transport in affected cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid is crucial for optimizing its biological activity. Modifications at specific positions on the thiazole ring can significantly affect potency and selectivity towards different biological targets.
Key Observations:
- Position 4 Substitutions: Alterations at this position often enhance anticancer activity.
- Alkyl Chain Length: Variations in alkyl chain length influence the lipophilicity and cellular uptake of the compound.
Study 1: Antiproliferative Effects
A study evaluated the effects of various thiazole derivatives on cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited lower EC50 values compared to their unsubstituted counterparts, suggesting enhanced potency against cancer cells .
Study 2: Antimicrobial Efficacy
In another investigation, a series of thiazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that specific structural modifications led to increased antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-(2-Methoxy-1,3-thiazol-4-yl)-2-methylpropanoic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of thiazole derivatives often involves condensation reactions under reflux conditions. For example, thiazole rings can be formed by reacting substituted thioamides with α-haloketones or diketones. In analogous compounds (e.g., 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid), refluxing with reagents like 3-chloropentane-2,4-dione in acetone yields thiazole intermediates . Optimization includes adjusting reaction time, temperature (e.g., 80°C for aromatic aldehyde condensations ), and stoichiometric ratios. Purification via recrystallization (e.g., using methanol or propanol) ensures product integrity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Multinuclear NMR (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for carboxylic acids). Mass spectrometry (MS) verifies molecular weight, while elemental analysis validates purity (e.g., <0.4% deviation in C/H/N content) . For thiazole derivatives, specific NMR signals (e.g., δ 2.5–3.0 ppm for methyl groups on the thiazole ring) are diagnostic .
Q. What purification strategies are recommended to isolate high-purity samples?
- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., methanol or propanol) is standard for thiazole-containing acids . Column chromatography with silica gel and gradients of ethyl acetate/hexane can resolve closely related impurities. For hygroscopic compounds, lyophilization after aqueous workup minimizes degradation .
Advanced Research Questions
Q. How can reaction mechanisms for functionalizing the thiazole ring be elucidated, and what are common side reactions?
- Methodological Answer : Mechanistic studies require kinetic monitoring (e.g., in situ NMR or HPLC) and isotopic labeling (e.g., ¹⁵N/¹³C). For example, electrophilic substitution at the thiazole’s C5 position can be probed using halogenation or nitration. Side reactions like oxidation of the methoxy group (to carbonyls) or ring-opening under strong acids/bases must be mitigated by controlling reaction pH and temperature . Computational methods (DFT) can predict reactive sites and transition states .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?
- Methodological Answer : SAR studies involve synthesizing derivatives with varying substituents (e.g., halogenation at C4 or alkylation at C2) and testing against biological targets. For example, replacing the methoxy group with electron-withdrawing groups (e.g., NO₂) in thiazole derivatives enhances antimicrobial activity . High-throughput screening (HTS) coupled with molecular docking identifies key binding interactions (e.g., hydrogen bonding with the carboxylic acid moiety) .
Q. How can computational chemistry aid in optimizing synthetic pathways or predicting physicochemical properties?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) predict reaction thermodynamics (ΔG, ΔH) and transition-state geometries. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize viable synthetic routes . Molecular dynamics simulations assess solubility and stability in biological matrices, guiding formulation design.
Q. How should researchers address discrepancies in spectral data or unexpected byproducts during synthesis?
- Methodological Answer : Contradictory data (e.g., anomalous NMR splitting) may arise from tautomerism (e.g., thiazole ring proton exchange) or impurities. Use 2D NMR (COSY, HSQC) to resolve ambiguities. For byproducts, LC-MS/MS or preparative TLC isolates and characterizes minor components. Replicating reactions under inert atmospheres or varying catalysts (e.g., Pd/C vs. Raney Ni) can suppress side pathways .
Q. What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) assess hydrolysis susceptibility. Mass spectrometry identifies degradation products (e.g., decarboxylation or demethylation). For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
